molecular formula C20H19BrN2S B3653591 1-[(4-BROMOPHENYL)METHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE

1-[(4-BROMOPHENYL)METHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE

Cat. No.: B3653591
M. Wt: 399.3 g/mol
InChI Key: XXIHGMHBTDFWTH-UHFFFAOYSA-N
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Description

1-[(4-BROMOPHENYL)METHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-BROMOPHENYL)METHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE typically involves multi-step organic reactions. One common method includes the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating to form the indole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[(4-BROMOPHENYL)METHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(4-BROMOPHENYL)METHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The bromophenyl group and pyrrolidine ring contribute to the compound’s overall binding affinity and specificity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-BROMOPHENYL)METHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE is unique due to its combination of the indole core, bromophenyl group, and pyrrolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

[1-[(4-bromophenyl)methyl]indol-3-yl]-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2S/c21-16-9-7-15(8-10-16)13-23-14-18(17-5-1-2-6-19(17)23)20(24)22-11-3-4-12-22/h1-2,5-10,14H,3-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIHGMHBTDFWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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